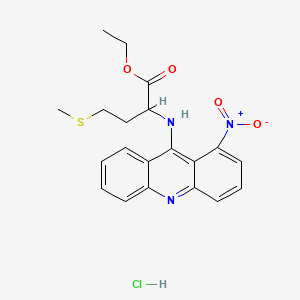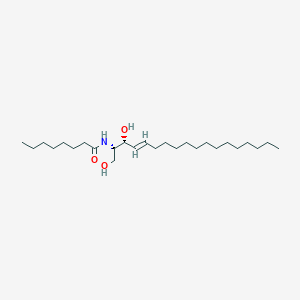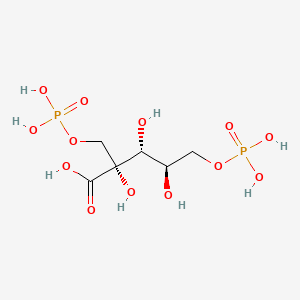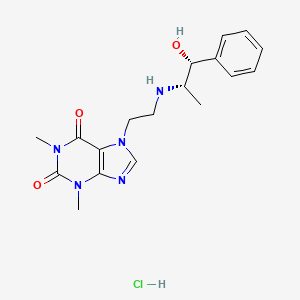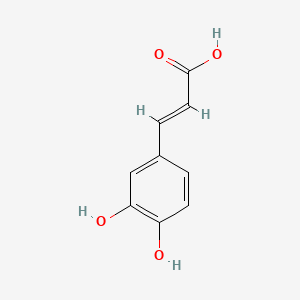![molecular formula C18H24ClN3O2S B1668270 1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea CAS No. 564475-13-4](/img/structure/B1668270.png)
1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea
Descripción general
Descripción
Métodos De Preparación
La síntesis de CAP-1 típicamente implica la reacción de anilina con fosgeno o sus derivados en condiciones controladas . La reacción se lleva a cabo en presencia de una base como la piridina o la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. Los métodos de producción industrial a menudo implican el uso de sustitutos de fosgeno más seguros como difosgeno o trifosgeno para minimizar los riesgos asociados con la manipulación de fosgeno .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
CAP-1 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Mecanismo De Acción
El mecanismo de acción de CAP-1 implica su interacción con dianas moleculares específicas, como enzimas y receptores . CAP-1 puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, impidiendo así que el sustrato acceda a la enzima . Esta inhibición puede provocar diversos efectos biológicos, dependiendo de la enzima diana .
Comparación Con Compuestos Similares
CAP-1 es único entre las N-fenilureas debido a sus características estructurales y reactividad específicas . Compuestos similares incluyen:
N-metilurea: Similar en estructura pero con un grupo metilo en lugar de un grupo fenilo.
N-etilurea: Similar en estructura pero con un grupo etilo en lugar de un grupo fenilo.
N-bencilurea: Similar en estructura pero con un grupo bencilo en lugar de un grupo fenilo.
El grupo fenilo único de CAP-1 imparte propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso en diversas aplicaciones .
Propiedades
Número CAS |
564475-13-4 |
|---|---|
Fórmula molecular |
C18H24ClN3O2S |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methylphenyl)-3-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]urea |
InChI |
InChI=1S/C18H24ClN3O2S/c1-13-4-5-14(10-17(13)19)21-18(23)20-8-9-25-12-16-7-6-15(24-16)11-22(2)3/h4-7,10H,8-9,11-12H2,1-3H3,(H2,20,21,23) |
Clave InChI |
WEYNBWVKOYCCQT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCSCC2=CC=C(O2)CN(C)C)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)NCCSCC2=CC=C(O2)CN(C)C)Cl |
Apariencia |
Solid powder |
| 564475-13-4 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CAP-1; CAP 1; CAP1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


